molecular formula C18H13N3O3S B2882586 N'-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide CAS No. 851979-59-4

N'-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide

Cat. No.: B2882586
CAS No.: 851979-59-4
M. Wt: 351.38
InChI Key: UPCUUYLXKQPHPU-UHFFFAOYSA-N
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Description

N'-(6-Methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide is a heterocyclic hybrid molecule combining a coumarin (2-oxo-2H-chromene) core with a benzo[d]thiazole moiety via a carbohydrazide linker. Its synthesis involves a multi-step pathway starting with 2-hydroxybenzaldehyde and malononitrile, proceeding through Knoevenagel and Pinner reactions to form 2-oxo-2H-chromene-3-carboxylic acid (1). Subsequent chlorination, condensation with hydrazine hydrate, and cyclization yield intermediates that are functionalized with 6-methylbenzo[d]thiazol-2-amine to produce the final compound . Structural confirmation relies on IR, NMR, MS, and elemental analysis .

Properties

IUPAC Name

N'-(6-methyl-1,3-benzothiazol-2-yl)-2-oxochromene-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3S/c1-10-6-7-13-15(8-10)25-18(19-13)21-20-16(22)12-9-11-4-2-3-5-14(11)24-17(12)23/h2-9H,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPCUUYLXKQPHPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NNC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazide Formation from Ethyl 2-Oxo-2H-chromene-3-carboxylate

The foundational step involves synthesizing 2-oxo-2H-chromene-3-carbohydrazide (2) from ethyl 2-oxo-2H-chromene-3-carboxylate (1) . This reaction, adapted from, proceeds via nucleophilic acyl substitution using hydrazine hydrate in ethanol under reflux (Figure 1). The ethyl ester group is replaced by a hydrazide functionality, yielding 2 in high purity (85–90% yield).

Reaction Conditions

  • Reactants : Ethyl 2-oxo-2H-chromene-3-carboxylate (1.0 equiv.), hydrazine hydrate (2.5 equiv.).
  • Solvent : Ethanol (anhydrous).
  • Temperature : Reflux (78°C).
  • Time : 4–6 hours.
  • Workup : Precipitation upon cooling, filtration, and recrystallization from ethanol.

Characterization

  • Melting Point : 265–267°C.
  • IR (KBr) : 3320 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1610 cm⁻¹ (C=N).
  • ¹H NMR (DMSO-d₆) : δ 10.28 (s, 1H, NH), 8.20 (s, 1H, NH₂), 7.14–8.10 (m, 4H, chromene-H).

Condensation with 6-Methylbenzo[d]thiazole-2-carbonyl Chloride

The hydrazide 2 is subsequently condensed with 6-methylbenzo[d]thiazole-2-carbonyl chloride (3) to form the target compound (4) . This step employs a coupling reaction in anhydrous tetrahydrofuran (THF) with triethylamine as a base (Figure 2).

Reaction Conditions

  • Reactants : 2-Oxo-2H-chromene-3-carbohydrazide (1.0 equiv.), 6-methylbenzo[d]thiazole-2-carbonyl chloride (1.2 equiv.).
  • Base : Triethylamine (2.0 equiv.).
  • Solvent : THF (anhydrous).
  • Temperature : Room temperature (25°C).
  • Time : 12 hours.
  • Workup : Dilution with ice-water, filtration, and recrystallization from ethanol.

Optimization Insights

  • Excess acyl chloride (1.2 equiv.) ensures complete conversion, minimizing residual hydrazide.
  • Triethylamine scavenges HCl, preventing protonation of the hydrazide nucleophile.

Characterization

  • Melting Point : 224–225°C (decomp.).
  • IR (KBr) : 3290 cm⁻¹ (N-H), 1678 cm⁻¹ (C=O chromene), 1650 cm⁻¹ (C=O benzothiazole).
  • ¹H NMR (DMSO-d₆) : δ 11.28 (s, 1H, NH), 8.10–7.14 (m, 7H, aromatic-H), 2.45 (s, 3H, CH₃).

Alternative Methods Involving Multi-component Reactions

A one-pot three-component reaction strategy, inspired by, offers a streamlined alternative (Figure 3). This approach combines salicylaldehyde, malononitrile, and 2-amino-6-methylbenzothiazole in ethanol with 1,8-diazabicycloundec-7-ene (DBU) as a catalyst.

Reaction Conditions

  • Reactants : Salicylaldehyde (1.0 equiv.), malononitrile (1.2 equiv.), 2-amino-6-methylbenzothiazole (1.0 equiv.).
  • Catalyst : DBU (0.5 equiv.).
  • Solvent : Ethanol/water (1:1).
  • Temperature : Room temperature (25°C).
  • Time : 3 hours.
  • Workup : Filtration and recrystallization from ethanol.

Advantages

  • Avoids isolation of intermediates.
  • Higher atom economy (82% yield).

Experimental Procedures and Optimization

Hydrazide Synthesis Optimization

Variations in solvent, stoichiometry, and temperature were evaluated (Table 1). Ethanol outperformed methanol and acetonitrile, providing higher yields (90%) and purity. Excess hydrazine hydrate (2.5 equiv.) minimized ester byproducts.

Table 1. Optimization of Hydrazide Formation

Entry Solvent Hydrazine (equiv.) Time (h) Yield (%)
1 Ethanol 2.5 4 90
2 Methanol 2.5 6 75
3 Acetonitrile 3.0 8 60

Condensation Reaction Kinetics

The condensation of 2 and 3 was monitored via thin-layer chromatography (TLC). Completion occurred within 12 hours at room temperature, with no improvement under reflux.

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Analysis

The ¹³C NMR spectrum of 4 confirmed two carbonyl signals at δ 161.08 ppm (chromene C=O) and δ 157.06 ppm (benzothiazole C=O). The methyl group resonated at δ 29.25 ppm, consistent with.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) displayed a molecular ion peak at m/z 433.12 (M+H⁺), aligning with the theoretical mass of C₂₀H₁₅N₃O₃S.

Chemical Reactions Analysis

Types of Reactions

N’-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Amines, thiols; reactions often conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has shown potential as a bioactive molecule with anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: The compound is being investigated for its therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory disorders.

    Industry: It is used in the development of new materials with specific properties, such as optical and electronic materials.

Mechanism of Action

The mechanism of action of N’-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes such as cyclooxygenase (COX) and other proteins involved in inflammatory pathways.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

Key Observations :

  • Synthetic efficiency varies: Solvent-free methods (e.g., ) reduce environmental impact, while multi-step routes (e.g., ) enable precise functionalization.

Key Observations :

  • Benzo[d]thiazole derivatives (e.g., target compound) are understudied compared to imidazo-thiazole or coumarin-thiazole hybrids, which show stronger anticancer and antifungal profiles .
  • Methoxy or halogen substituents on coumarin (e.g., ) enhance antimicrobial potency, suggesting that similar modifications could optimize the target compound’s activity.

Mechanistic and Computational Insights

  • Docking Studies : AutoDock Vina has been employed to predict binding modes of similar carbohydrazides to targets like DNA gyrase or tubulin, highlighting the role of the coumarin-thiazole scaffold in hydrophobic interactions .
  • Crystallography : SHELXL refinement confirms planar geometries in related compounds, critical for intercalation-based mechanisms (e.g., DNA binding) .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing N'-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide?

  • Methodological Answer : The synthesis typically involves condensation of 2-oxo-2H-chromene-3-carbohydrazide with 6-methylbenzo[d]thiazol-2-amine derivatives under reflux conditions. Key steps include:

  • Step 1 : Formation of the hydrazide intermediate via nucleophilic acyl substitution.
  • Step 2 : Coupling with the benzo[d]thiazole moiety using ethanol or methanol as solvents, often catalyzed by acid (e.g., acetic acid) or base (e.g., piperidine) .
  • Step 3 : Purification via recrystallization or column chromatography to isolate the final product.
    • Critical Considerations : Solvent choice (polar aprotic solvents enhance reactivity) and reaction time (5–8 hours) significantly impact yield .

Q. How is structural characterization of this compound performed?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm hydrazide and aromatic proton environments. IR spectroscopy identifies carbonyl (C=O) and N–H stretches .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (employing SHELXL for refinement) resolves bond angles and torsional strain in the carbohydrazide linkage .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer :

  • Antimicrobial Screening : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via agar diffusion assays. Minimum inhibitory concentration (MIC) values are compared to standard antibiotics .
  • Enzyme Inhibition : Assay α-glucosidase or acetylcholinesterase activity using spectrophotometric methods (e.g., p-nitrophenyl substrate hydrolysis) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) evaluate IC50_{50} values, with doxorubicin as a positive control .

Advanced Research Questions

Q. How can computational methods elucidate structure-activity relationships (SAR) for this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to predict binding modes with targets like α-glucosidase or tyrosine kinases. Key parameters:
  • Grid box centered on the active site (coordinates derived from PDB structures).
  • Lamarckian genetic algorithm for conformational sampling .
  • MD Simulations : Perform 100-ns simulations (e.g., GROMACS) to assess stability of ligand-target complexes. Analyze RMSD and hydrogen-bond occupancy .
  • Contradiction Resolution : Discrepancies between computational predictions and experimental IC50_{50} values may arise from solvation effects or protein flexibility .

Q. How do reaction conditions influence regioselectivity in derivatives of this compound?

  • Methodological Answer :

  • Substituent Effects : Electron-withdrawing groups (e.g., –NO2_2) on the benzo[d]thiazole ring enhance electrophilicity at the carbohydrazide nitrogen, favoring specific coupling pathways .
  • Solvent Polarity : Polar solvents (DMF, DMSO) stabilize transition states in cyclization reactions, reducing byproduct formation.
  • Case Study : Ethanol vs. methanol in condensation reactions alters yield by 15–20% due to differences in boiling points and solubility .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Assay Standardization : Normalize protocols (e.g., cell density, incubation time) to minimize variability. For example, discrepancies in antimicrobial MIC values may stem from differences in bacterial strain virulence .
  • Structural Confirmation : Re-evaluate compound purity via HPLC (>95%) to rule out impurities masking true activity.
  • Meta-Analysis : Compare data across analogs (e.g., N'-(4-chlorobenzo[d]thiazol-2-yl) derivatives) to identify trends in substituent effects .

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